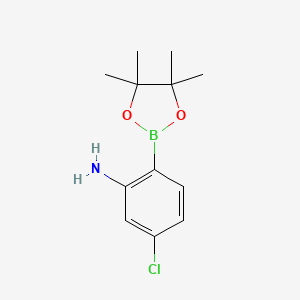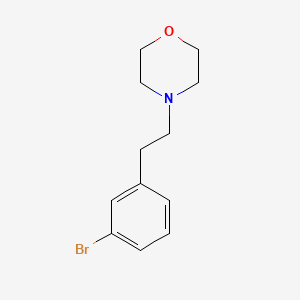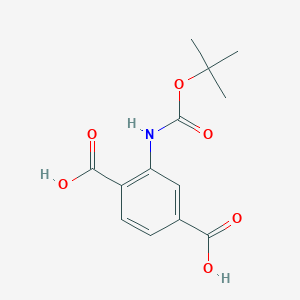
L-アスパラギン酸ナトリウム
概要
説明
Monosodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it as needed. Monosodium aspartate is often used in the food industry as a flavor enhancer due to its umami taste, similar to monosodium glutamate .
科学的研究の応用
Monosodium aspartate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmission and as a component of cell culture media.
Medicine: Investigated for its potential in treating neurological disorders and as a component in drug formulations.
Industry: Used in the production of biodegradable plastics and as a food additive
作用機序
Target of Action
Monosodium aspartate, also known as Sodium L-aspartate, is a non-essential amino acid in the human body. Its primary targets are the glutamate receptors and the α-ketoglutarate dehydrogenase enzyme . These targets play a crucial role in various biochemical processes, including the regulation of oxidative stress .
Mode of Action
Monosodium aspartate interacts with its targets by binding to the glutamate receptors and influencing the activity of α-ketoglutarate dehydrogenase . This interaction leads to an up-regulation of oxidative stress, which is a key factor in the compound’s mode of action .
Biochemical Pathways
Monosodium aspartate is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . These pathways and their downstream effects are crucial for various biological processes, including energy production and neurotransmission .
Pharmacokinetics
Any systemic absorption could potentially occur if large volumes of diluted cardioplegia solution are instilled and allowed to return to the heart-lung machine without venting from the right heart .
Result of Action
The action of Monosodium aspartate can lead to various molecular and cellular effects. Chronic intake of Monosodium aspartate has been associated with kidney damage due to oxidative stress . It has also been linked to adverse effects on humans, including metabolic syndrome, neurotoxicity, renal toxicity, cardiovascular disease, infertility and fetal underdevelopment, cancer, and immune malfunction .
Action Environment
The action of Monosodium aspartate can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and stability . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment, such as other amino acids or enzymes .
生化学分析
Biochemical Properties
Monosodium aspartate participates in several biochemical reactions, primarily as a metabolite in the urea cycle and gluconeogenesis . It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate, and asparagine synthetase, which converts aspartate to asparagine . These interactions are crucial for maintaining amino acid balance and energy production in cells.
Cellular Effects
Monosodium aspartate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter in the central nervous system, interacting with NMDA receptors to regulate energy expenditure and conservation . Additionally, monosodium aspartate has been shown to affect glucose homeostasis and insulin sensitivity in animal models .
Molecular Mechanism
At the molecular level, monosodium aspartate exerts its effects through binding interactions with NMDA receptors and other glutamate receptors . These interactions lead to the activation of signaling pathways that regulate cellular functions such as energy metabolism and neurotransmission . Monosodium aspartate also plays a role in oxidative stress and inflammatory responses, contributing to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monosodium aspartate can change over time. Studies have shown that chronic exposure to monosodium aspartate can lead to oxidative stress and cellular damage . The stability and degradation of monosodium aspartate in laboratory conditions are essential factors in determining its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of monosodium aspartate vary with different dosages in animal models. High doses of monosodium aspartate have been associated with neurotoxicity, hepatotoxicity, and metabolic dysfunction . In contrast, lower doses may have minimal adverse effects and can be used safely in experimental settings . Threshold effects and toxicities at high doses are critical considerations in the use of monosodium aspartate in research .
Metabolic Pathways
Monosodium aspartate is involved in several metabolic pathways, including the urea cycle and the malate-aspartate shuttle . It serves as a precursor for the synthesis of other amino acids such as lysine, threonine, methionine, and isoleucine . The interactions with enzymes and cofactors in these pathways are vital for maintaining metabolic flux and amino acid homeostasis .
Transport and Distribution
Within cells and tissues, monosodium aspartate is transported and distributed through specific transporters and binding proteins . The glutamate transporters, such as EAAC-1, GLT-1, and GLAST-1, play a significant role in the cellular uptake and distribution of monosodium aspartate . These transporters ensure the proper localization and accumulation of monosodium aspartate in target cells and tissues .
Subcellular Localization
Monosodium aspartate is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of monosodium aspartate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function in cellular metabolism and signaling .
準備方法
Synthetic Routes and Reaction Conditions: Monosodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain monosodium aspartate crystals .
Industrial Production Methods: Industrial production of monosodium aspartate often involves microbial fermentation. Metabolic engineering of microorganisms, such as Escherichia coli, can be employed to produce high yields of aspartic acid, which is then converted to its sodium salt .
化学反応の分析
Types of Reactions: Monosodium aspartate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can participate in substitution reactions to form derivatives like N-substituted aspartates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxaloacetate: Formed through oxidation.
Aspartate Semialdehyde: Formed through reduction.
N-Substituted Aspartates: Formed through substitution reactions.
類似化合物との比較
Monosodium Glutamate (MSG): Both compounds are used as flavor enhancers and have umami taste properties.
Monopotassium Glutamate: Similar in function to monosodium glutamate but uses potassium instead of sodium.
Disodium Inosinate and Disodium Guanylate: Often used in combination with monosodium glutamate to enhance umami flavor
Uniqueness: Monosodium aspartate is unique in its specific interaction with the NMDA receptor, which distinguishes it from other umami compounds that primarily interact with taste receptors .
特性
CAS番号 |
3792-50-5 |
|---|---|
分子式 |
C4H10NNaO6 |
分子量 |
191.12 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;dihydrate |
InChI |
InChI=1S/C4H7NO4.Na.2H2O/c5-2(4(8)9)1-3(6)7;;;/h2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;+1;;/p-1/t2-;;;/m0.../s1 |
InChIキー |
DIOADJCCMAAMRJ-SQGDDOFFSA-M |
SMILES |
C(C(C(=O)[O-])N)C(=O)O.[Na+] |
異性体SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+] |
正規SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+] |
Key on ui other cas no. |
3792-50-5 5598-53-8 17090-93-6 |
物理的記述 |
White solid; [Sigma-Aldrich MSDS] |
関連するCAS |
5598-53-8 28826-17-7 |
配列 |
D |
同義語 |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















